Unique Dual PRMT5/7 Inhibition Profile vs. Single-Target Clinical Candidates
DS-437 is the only known dual inhibitor of both PRMT5 and PRMT7, exhibiting near-equivalent potency (IC50 of 6 µM) against each enzyme [1]. In contrast, leading PRMT5 inhibitors in clinical development, such as GSK3326595 (IC50 = 6.2 nM), JNJ-64619178 (IC50 = 0.14 nM), and PF-06939999 (cellular IC50 = 1.1 nM), are highly potent but lack any activity against PRMT7 . Conversely, the PRMT7-selective probe SGC3027 (active component SGC8158, IC50 <2.5 nM) does not inhibit PRMT5 . This dual-target engagement is a defining and differentiating characteristic of DS-437.
| Evidence Dimension | Target Inhibition Profile (Biochemical IC50) |
|---|---|
| Target Compound Data | PRMT5: 6 µM; PRMT7: 6 µM |
| Comparator Or Baseline | GSK3326595: PRMT5=6.2 nM, PRMT7=No inhibition; JNJ-64619178: PRMT5=0.14 nM, PRMT7=No inhibition; SGC8158: PRMT7=<2.5 nM, PRMT5=No inhibition |
| Quantified Difference | DS-437 is >900-fold less potent against PRMT5 than JNJ-64619178 but uniquely inhibits PRMT7 with equal potency. |
| Conditions | Biochemical assays using purified enzymes; PRMT5 assays used PRMT5-MEP50 complex. |
Why This Matters
This dual inhibition allows researchers to pharmacologically probe the combined function of the PRMT5/7 axis, a capability not possible with any other commercially available chemical probe.
- [1] Smil D, Eram MS, Li F, Kennedy S, Szewczyk MM, Brown PJ, Barsyte-Lovejoy D, Arrowsmith CH, Vedadi M, Schapira M. Discovery of a Dual PRMT5-PRMT7 Inhibitor. ACS Med Chem Lett. 2015 Mar 2;6(4):408-412. View Source
